
4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl It is a derivative of cyclohexanamine, where a pyrrole ring is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps for the synthesis, purification, and conversion to the hydrochloride salt, followed by quality control measures to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with unique properties, such as conductive polymers.
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrrol-1-yl)benzenesulfonamide: A compound with similar structural features but different functional groups.
1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole: Another derivative with a pyrrole ring attached to a phenyl group.
Uniqueness
4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride is unique due to its specific combination of a cyclohexane ring and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17ClN2 |
|---|---|
Peso molecular |
200.71 g/mol |
Nombre IUPAC |
4-pyrrol-1-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h1-2,7-10H,3-6,11H2;1H |
Clave InChI |
NPKSSAIVAYHRKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)N2C=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
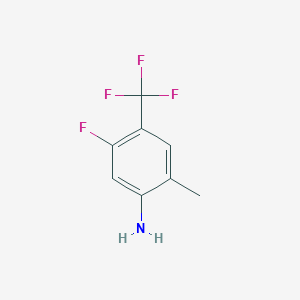
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
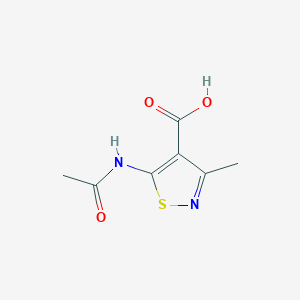
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)

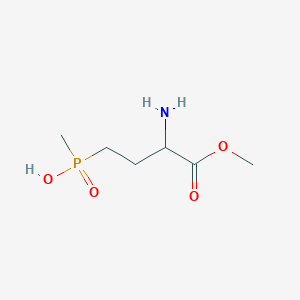
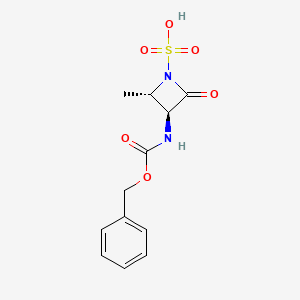
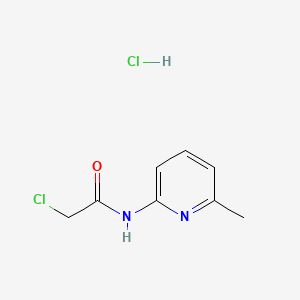
![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)
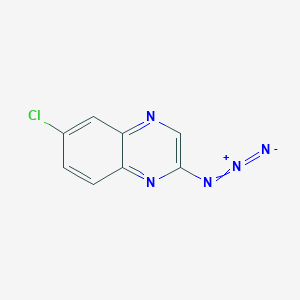
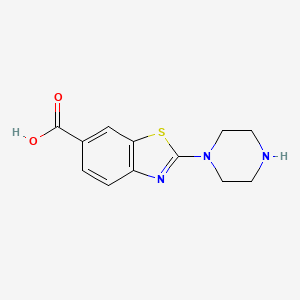
![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)
